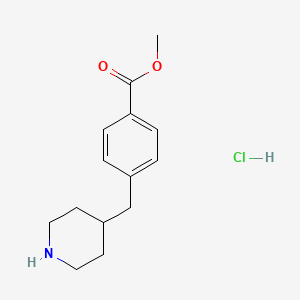

Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride

Description

Evolution of Piperidine-Based Medicinal Chemistry

Piperidine’s integration into medicinal chemistry began with its identification as a structural component of alkaloids such as coniine and solenopsins. Early 20th-century efforts focused on isolating natural piperidine derivatives, but synthetic accessibility limitations hindered systematic exploration. The mid-20th century marked a turning point with the advent of hydrogenation techniques, enabling large-scale production of piperidine from pyridine. This availability catalyzed its adoption in drug design, particularly for central nervous system (CNS) agents and antihistamines.

The 1970s–1990s saw piperidine emerge as a privileged scaffold in antipsychotics (e.g., haloperidol), opioids (e.g., fentanyl), and antihistamines (e.g., loratadine). These developments relied on classical functionalization strategies, such as nucleophilic substitution and reductive amination, which often required protective groups and precious metal catalysts. Despite their utility, these methods struggled with regioselectivity and stereochemical control, limiting access to diversely substituted piperidines.

Recent innovations, such as enzymatic C–H oxidation and nickel-catalyzed radical cross-coupling, have addressed these challenges. For instance, Kawamata, Baran, and Renata’s two-step protocol enables precise functionalization of piperidine at previously inaccessible positions, bypassing traditional limitations. These advances have revitalized interest in piperidine derivatives, including methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride, by offering modular synthetic routes.

| Notable Piperidine-Based Pharmaceuticals | Therapeutic Class | Key Structural Features |

|---|---|---|

| Haloperidol | Antipsychotic | 4-Fluorophenyl-piperidine |

| Fentanyl | Opioid | N-Phenethyl-piperidine |

| Loratadine | Antihistamine | Piperidine-ethoxycarbonyl |

| Minoxidil | Vasodilator | Piperidine-sulfonamide |

Table 1: Representative piperidine-containing drugs highlighting structural diversity.

Discovery and Development Timeline of this compound

The synthesis of this compound aligns with broader trends in piperidine derivative development. Early analogs emerged in the 1970s through Friedel-Crafts alkylation and esterification of piperidine precursors, but yields were inconsistent due to competing side reactions. A 1987 patent by Erregierre S.p.A. detailed a multistep route to α-(alkylphenyl)-4-(hydroxydiphenylmethyl)-1-piperidine butanol derivatives, underscoring the complexity of early synthetic approaches.

The 2000s brought incremental improvements, such as solid-phase peptide synthesis techniques that facilitated piperidine incorporation via Fmoc-deprotection. However, the compound’s specific synthesis remained challenging until the 2020s, when biocatalytic methods enabled selective oxidation of piperidine C–H bonds. For example, Scripps Research and Rice University’s 2024 work demonstrated that engineered enzymes could install hydroxyl groups at the 4-position of piperidine, which were then leveraged for cross-coupling with benzoate esters. This strategy provided a scalable route to this compound, circumventing traditional bottlenecks like chiral ligand dependence.

Position in Contemporary Pharmaceutical Research Landscape

This compound epitomizes the shift toward three-dimensional, sp³-rich architectures in drug discovery. Its piperidine moiety offers conformational flexibility, potentially enhancing target engagement compared to planar aromatics. Recent studies highlight its utility as an intermediate in protease inhibitors and G protein-coupled receptor (GPCR) modulators, where the benzoate ester serves as a tunable pharmacophore.

The compound’s synthesis via enzymatic radical coupling aligns with sustainability goals in process chemistry, as it eliminates stoichiometric metal oxidants and reduces waste. Furthermore, its modular design allows rapid diversification—replacing the methyl ester with bioisosteres or varying piperidine substituents—to optimize pharmacokinetic properties. This adaptability has spurred its adoption in fragment-based drug discovery campaigns targeting undruggable proteins.

Properties

IUPAC Name |

methyl 4-(piperidin-4-ylmethyl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13-4-2-11(3-5-13)10-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODVBAPWGFQCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride typically involves the esterification of 4-(piperidin-4-ylmethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved efficiency. The final product is typically isolated and purified using techniques such as distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride exhibit notable anticancer properties. Studies have shown that derivatives containing the benzoylpiperidine structure can effectively inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. For example, related compounds have demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7 and MDA-MB-231) and ovarian cancer cells (OVCAR-3) .

Enzyme Inhibition

The compound has been identified as a reversible inhibitor of certain enzymes involved in cancer progression. Notably, it inhibits coactivator-associated arginine methyltransferase 1 (CARM1), which plays a critical role in hormone-dependent tumors . This inhibition underscores its potential utility in developing targeted cancer therapies.

Analgesic and Antidepressant Properties

Compounds containing piperidine rings are often investigated for their analgesic and antidepressant effects. This compound may share these properties due to its structural similarities with other known analgesics and antidepressants .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target enzymes. Modifications to the benzoyl group significantly impact binding affinity and inhibitory potency against enzymes like monoacylglycerol lipase (MAGL). Such studies highlight the importance of structural optimization for enhancing therapeutic efficacy .

Structure-Activity Relationship (SAR)

A comparative analysis of various piperidinyl compounds indicates that those with methoxy substitutions exhibit enhanced biological activity compared to their unsubstituted counterparts. This finding emphasizes the role of specific functional groups in optimizing the pharmacological profile of related compounds .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, including the reaction of piperidine derivatives with benzoic acid esters under controlled conditions to yield the desired product . The presence of the hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Several studies provide evidence for the applications of this compound:

Antitumor Efficacy

A study evaluating antiproliferative effects showed that derivatives exhibited IC50 values ranging from 19.9 µM to 75.3 µM against different cancer cell lines, suggesting that structural modifications can enhance anticancer properties .

Mechanistic Insights

Research utilizing molecular docking techniques has elucidated how structural modifications impact binding affinity and inhibitory potency against target enzymes .

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog (CAS 149353-84-4), which is more polar and water-soluble .

- Basicity : Addition of a methyl group to the piperidine nitrogen (CAS 40378-58-3) increases steric hindrance, reducing basicity and altering receptor-binding profiles .

- Stability : Ether-linked derivatives (e.g., CAS 1220034-19-4) exhibit greater hydrolytic stability compared to esters under physiological conditions .

Biological Activity

Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 255.74 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, and a benzoate moiety that contributes to its unique properties.

The biological effects of this compound are primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological responses such as:

- Antimicrobial Activity : The compound shows potential in inhibiting the growth of various microbial strains, which is critical in developing new antibiotics.

- Anti-inflammatory Properties : It may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 3.125 mg/mL |

These results suggest that the compound could be developed as a therapeutic agent against bacterial and fungal infections .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored in various studies. It is believed to inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating conditions like arthritis or other inflammatory disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with particular potency against Staphylococcus aureus and Escherichia coli. The study utilized MIC assays to quantify effectiveness, showing promising results for further development as an antibacterial agent .

- Anti-inflammatory Mechanisms : Another research project investigated the compound's ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers when treated with this compound compared to control groups, suggesting its potential use in clinical settings for inflammatory diseases .

- Pharmacological Applications : The compound has been examined as a precursor for synthesizing more complex organic molecules with therapeutic potential. Its reactivity allows it to serve as a building block in drug development, particularly in creating derivatives that may enhance efficacy or reduce side effects .

Q & A

Q. What are the established synthetic routes for Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via esterification of 4-(piperidin-4-ylmethyl)benzoic acid with methanol in the presence of hydrochloric acid. Key steps include:

- Reagent Selection : Methanol acts as both solvent and nucleophile, while HCl facilitates protonation of the carboxylic acid .

- Optimization : Avoiding intermediate isolation of the hydrochloride salt improves process efficiency and reduces equipment constraints .

- Purity Control : Crystallization or column chromatography is used post-reaction to achieve >93% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the ester group (δ ~3.9 ppm for methyl ester) and piperidine ring protons (δ ~1.5–2.8 ppm) .

- Mass Spectrometry : ESI-MS identifies the molecular ion peak at m/z 263.8 (M+H) and fragments corresponding to the piperidine moiety .

- IR Spectroscopy : Absorption bands at ~1720 cm (ester C=O) and ~2500 cm (HCl salt N-H stretch) validate functional groups .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood due to potential HCl vapor release .

- Stability : Avoid prolonged exposure to moisture or basic conditions, which degrade the hydrochloride salt into freebase forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Higher methanol volumes (>5:1 v/w) improve esterification efficiency but may reduce crystallinity .

- Temperature Control : Exothermic HCl release requires gradual addition (<5°C) to avoid side reactions (e.g., ester hydrolysis) .

- Data Validation : Compare yields across batches using HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify impurities like unreacted benzoic acid .

Q. What experimental strategies optimize this compound’s use as a precursor in bioactive molecule synthesis?

- Methodological Answer :

- Functionalization : React the piperidine nitrogen with electrophiles (e.g., alkyl halides) to generate derivatives for SAR studies. Monitor reactivity via NMR .

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling (Pd catalysts) to attach aryl groups to the benzoate ring, enhancing drug-like properties .

- Biological Screening : Test derivatives in enzyme inhibition assays (e.g., AMPK activation) using cell-permeable analogs .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in biochemical assays?

- Methodological Answer :

- pH Sensitivity : Below pH 3, the hydrochloride salt remains stable; above pH 7, deprotonation occurs, reducing solubility .

- Thermal Degradation : TGA analysis shows decomposition onset at 180°C, requiring assays to be conducted below 37°C to prevent breakdown .

- Buffer Compatibility : Use phosphate-buffered saline (PBS, pH 4.5) to maintain integrity during cell culture studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.